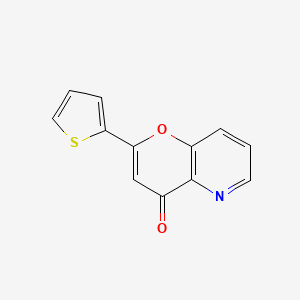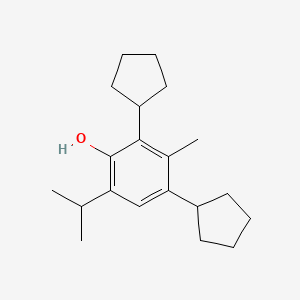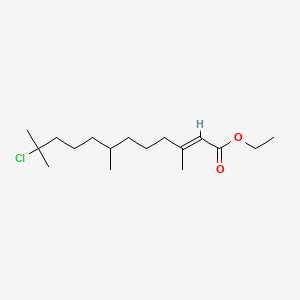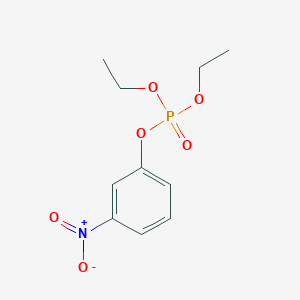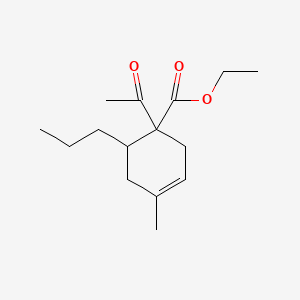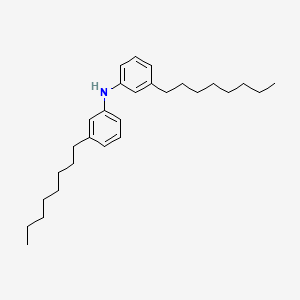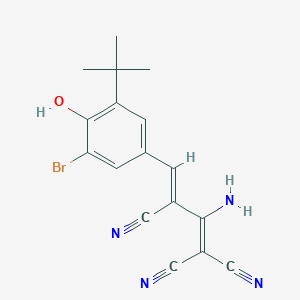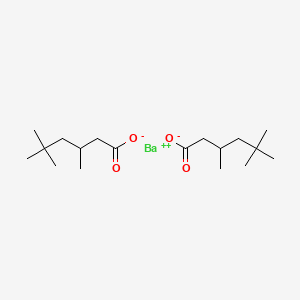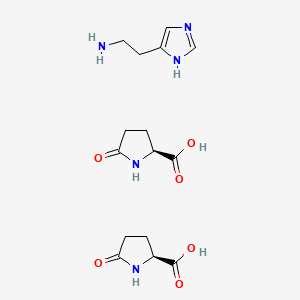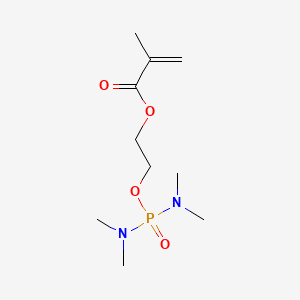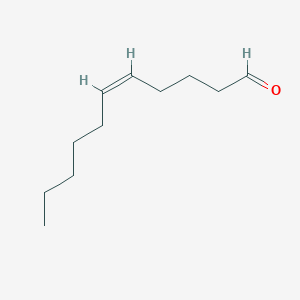
(Z)-5-Undecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-Undecenal is an organic compound with the molecular formula C11H20O. It is an unsaturated aldehyde characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fifth carbon atom. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including essential oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-5-Undecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by isomerization to achieve the Z-configuration. Catalysts such as rhodium complexes are commonly used to facilitate this reaction.
Chemical Reactions Analysis
Types of Reactions: (Z)-5-Undecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-5-Undecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (Z)-5-Undecanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products:
Oxidation: (Z)-5-Undecenoic acid.
Reduction: (Z)-5-Undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-5-Undecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its role in pheromone signaling in insects. It is known to act as a sex pheromone in certain species, influencing mating behavior.
Medicine: Research is ongoing to explore its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogenic microorganisms.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the flavor industry to impart a fresh, citrus-like aroma to various products.
Mechanism of Action
The mechanism of action of (Z)-5-Undecenal varies depending on its application:
Pheromone Signaling: In insects, this compound binds to specific olfactory receptors, triggering a cascade of neural responses that lead to behavioral changes such as attraction or repulsion.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. It may also interfere with essential metabolic pathways, inhibiting microbial growth.
Comparison with Similar Compounds
(Z)-5-Undecenal can be compared with other similar compounds such as:
(E)-5-Undecenal: The E-isomer of 5-Undecenal, which has the double bond in the trans-configuration. This compound has different physical and chemical properties due to the difference in stereochemistry.
(Z)-4-Undecenal: Another isomer with the double bond at the fourth carbon atom. It has a different odor profile and reactivity compared to this compound.
(Z)-6-Undecenal: This isomer has the double bond at the sixth carbon atom. It also exhibits distinct properties and applications.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct olfactory properties and biological activities. Its role as a pheromone and its potential antimicrobial properties make it a compound of significant interest in various fields of research.
Properties
CAS No. |
68464-53-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-undec-5-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6- |
InChI Key |
YUWRJYGTNANDSM-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC=O |
Canonical SMILES |
CCCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


